A Technical Guide to 2,2,4-Trimethyl-1,3-pentanediol-d6: Properties and Applications
A Technical Guide to 2,2,4-Trimethyl-1,3-pentanediol-d6: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical and physical properties of 2,2,4-Trimethyl-1,3-pentanediol-d6 (TMPD-d6), a stable isotope-labeled derivative of 2,2,4-Trimethyl-1,3-pentanediol (TMPD). As a Senior Application Scientist, this document is structured to deliver not just technical data, but also field-proven insights into the causality behind its application, particularly as an internal standard in quantitative analysis.
Introduction: The Rationale for Isotopic Labeling
In the realm of quantitative analysis, particularly in complex matrices such as plasma, urine, or environmental samples, accuracy and precision are paramount. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable quantification via isotope dilution mass spectrometry (IDMS). 2,2,4-Trimethyl-1,3-pentanediol and its esters, such as the monoisobutyrate and diisobutyrate derivatives, are widely used as plasticizers, coalescing agents in paints, and chemical intermediates.[1][2][3] Monitoring exposure to these compounds or their presence in consumer products necessitates robust analytical methods.
TMPD-d6 is the ideal internal standard for the quantitative analysis of its non-deuterated (or "light") counterpart. By introducing a known quantity of TMPD-d6 at the beginning of sample preparation, it perfectly mimics the analyte through every step of extraction, derivatization, and chromatographic separation. Any variability, such as sample loss or matrix-induced ionization suppression or enhancement in the mass spectrometer, affects both the analyte and the standard equally.[4] This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise results that are otherwise difficult to achieve.[4]
Molecular Structure and Isotopic Labeling
The defining characteristic of TMPD-d6 is the strategic substitution of six hydrogen atoms with their heavier, stable isotope, deuterium (²H or D).
-
IUPAC Name: 4-methyl-2,2-bis(methyl-d3)pentane-1,3-diol[5][6]
-
Synonyms: 2,2,4-Trimethyl-1,3-pentanediol-d6
-
CAS Number: 2512193-15-4[5]
-
Molecular Formula: C₈H₁₂D₆O₂[7]
-
Molecular Weight: 152.26 g/mol [7]
The deuterium atoms are specifically located on the two geminal methyl groups at the C2 position of the pentanediol backbone. This placement is chemically stable and provides a significant mass shift (+6 Da) from the native compound, which is ideal for mass spectrometric detection, preventing isotopic crosstalk.
Caption: Molecular structure of 2,2,4-Trimethyl-1,3-pentanediol-d6.
Physicochemical Properties
The physicochemical properties of TMPD-d6 are expected to be nearly identical to those of its non-deuterated analogue due to the minimal difference in intermolecular forces. The primary distinction arises from the increased mass.
| Property | Value (for non-deuterated TMPD) | Remarks for TMPD-d6 |
| Appearance | White solid | Expected to be a white solid |
| Molecular Weight | 146.23 g/mol [8] | 152.26 g/mol [7] |
| Melting Point | 51-52 °C[5] | Expected to be very similar |
| Boiling Point | 234 °C @ 737 mmHg[5] | Expected to be very similar, possibly slightly higher |
| Flash Point | 113 °C[5] | Expected to be very similar |
| Solubility | Soluble in hot benzene[5] | Expected to have similar solubility profile |
The slight increase in mass for TMPD-d6 can sometimes lead to minor differences in chromatographic retention times, typically with the deuterated standard eluting slightly earlier than the non-deuterated analyte, but this is not always the case and they often co-elute.[9]
Spectroscopic Profile
The isotopic labeling of TMPD-d6 results in predictable and significant differences in its spectroscopic data compared to the unlabeled compound.
Mass Spectrometry (MS)
In mass spectrometry, TMPD-d6 will exhibit a molecular ion (M⁺) and fragment ions that are 6 mass units (m/z) higher than those of the native TMPD. This mass difference is the cornerstone of its utility in IDMS. For example, in a GC-MS analysis using electron ionization, the fragmentation pattern will be similar to the native compound, but the key fragments containing the C2 position will be shifted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most prominent difference in the proton NMR spectrum of TMPD-d6 will be the complete absence of the singlet signal corresponding to the six protons of the two geminal methyl groups at the C2 position. The remaining signals (for the protons at C1, C3, C4, the C4-methyls, and the hydroxyl groups) will be present and will have chemical shifts and coupling constants nearly identical to the unlabeled standard.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signal for the two methyl carbons at the C2 position will appear as a multiplet due to coupling with deuterium (C-D coupling), and its intensity will be significantly lower compared to the corresponding signal in the unlabeled compound.
-
²H NMR: A deuterium NMR spectrum would show a single resonance corresponding to the six equivalent deuterium atoms on the C2-methyl groups.
Application as an Internal Standard: Experimental Workflow
The primary application of TMPD-d6 is as an internal standard for the quantification of TMPD, its metabolites, and related compounds like TMPD monoisobutyrate and diisobutyrate.
Experimental Protocol: Quantification of TMPD in a Sample Matrix (e.g., Water) by GC-MS
This protocol outlines a self-validating system for the accurate measurement of TMPD.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of unlabeled TMPD at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of TMPD-d6 at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking a blank matrix (e.g., clean water) with varying concentrations of unlabeled TMPD and a fixed concentration of TMPD-d6.
-
For unknown samples, add the same fixed amount of TMPD-d6 to a defined volume of the sample.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 1 mL of each calibrator and sample, add a suitable extraction solvent (e.g., 2 mL of ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (top) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of solvent suitable for GC injection (e.g., 100 µL of ethyl acetate).
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted extract onto a GC-MS system.
-
GC Conditions (Example): Use a non-polar column (e.g., DB-5ms). Program the oven temperature to ramp from 60°C to 250°C to ensure good separation.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Monitor characteristic ions for TMPD (e.g., a fragment ion like m/z 73).
-
Simultaneously monitor the corresponding mass-shifted ion for TMPD-d6 (e.g., m/z 79, if the fragment contains the deuterated methyl groups).
-
-
-
Data Analysis:
-
For each injection (calibrators and samples), calculate the ratio of the peak area of the analyte (TMPD) to the peak area of the internal standard (TMPD-d6).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the TMPD calibrators.
-
Determine the concentration of TMPD in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantification using TMPD-d6 as an internal standard.
Safety and Handling
The toxicological properties of 2,2,4-Trimethyl-1,3-pentanediol-d6 have not been specifically investigated. However, it is expected to have a safety profile identical to its non-deuterated counterpart. The unlabeled compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses). Users must consult the Safety Data Sheet (SDS) for the unlabeled 2,2,4-Trimethyl-1,3-pentanediol for comprehensive safety and handling information.
Conclusion
2,2,4-Trimethyl-1,3-pentanediol-d6 is an indispensable tool for researchers requiring high-fidelity quantitative data for its non-deuterated analogue. Its chemical and physical properties are nearly identical to the analyte of interest, while its +6 Da mass shift provides the clear distinction necessary for mass spectrometric analysis. By compensating for variations inherent in sample preparation and analysis, TMPD-d6 enables the application of the robust and highly accurate isotope dilution mass spectrometry method, ensuring data integrity in research, clinical, and industrial settings.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8946, 2,2,4-Trimethyl-1,3-pentanediol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Pentanediol, 2,2,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Biotage. (n.d.). Deuterated internal standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate... Retrieved from [Link]
-
European Chemicals Agency. (2018). Data collection sheet for 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. Retrieved from [Link]
Sources
- 1. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE(6846-50-0) 1H NMR spectrum [chemicalbook.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | 6846-50-0 [chemicalbook.com]
- 4. 2,2,4-三甲基-1,3-戊二醇二苯甲酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2,4-Trimethyl-1,3-pentanediol-d6 | 2512193-15-4 [sigmaaldrich.com]
- 6. 2,2,4-Trimethyl-1,3-pentanediol-d6 | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. 2,2,4-Trimethyl-1,3-pentanediol | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. chemeo.com [chemeo.com]
